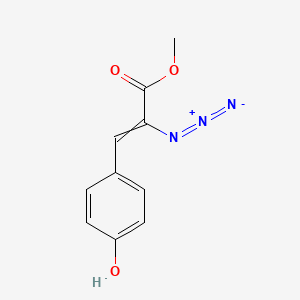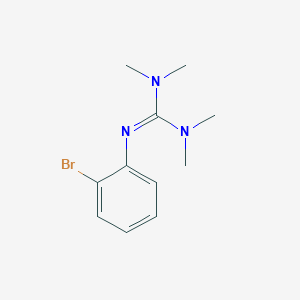
N''-(2-Bromophenyl)-N,N,N',N'-tetramethylguanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine is an organic compound that features a bromophenyl group attached to a tetramethylguanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine typically involves the reaction of 2-bromophenylamine with tetramethylguanidine under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromophenylamine is reacted with tetramethylguanidine in the presence of a palladium catalyst and a suitable base .
Industrial Production Methods
Industrial production of N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mecanismo De Acción
The mechanism of action of N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in various binding interactions, while the tetramethylguanidine moiety can modulate the compound’s overall reactivity and binding affinity. These interactions can affect cellular pathways and biochemical processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Bromophenyl)acetamide: Similar in structure but with an acetamide group instead of a tetramethylguanidine moiety.
2-Bromo-N,N-dimethylaniline: Features a bromophenyl group with a dimethylaniline moiety.
N-(2-Bromophenyl)benzamide: Contains a benzamide group instead of a tetramethylguanidine moiety.
Uniqueness
N’‘-(2-Bromophenyl)-N,N,N’,N’-tetramethylguanidine is unique due to its combination of a bromophenyl group and a tetramethylguanidine moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Propiedades
Número CAS |
111400-80-7 |
|---|---|
Fórmula molecular |
C11H16BrN3 |
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C11H16BrN3/c1-14(2)11(15(3)4)13-10-8-6-5-7-9(10)12/h5-8H,1-4H3 |
Clave InChI |
QAMQWABHPBJCEB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=NC1=CC=CC=C1Br)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


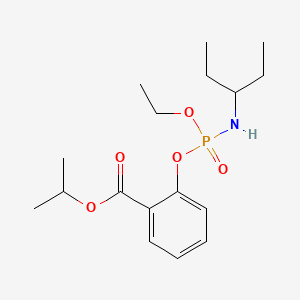
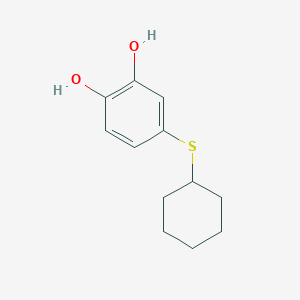
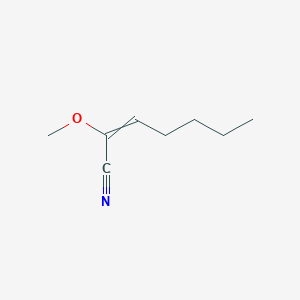
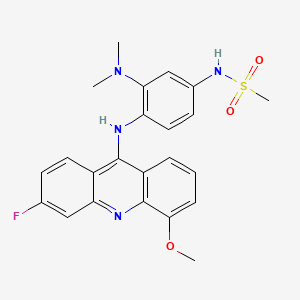
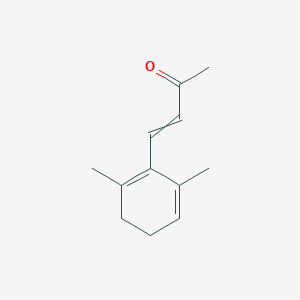
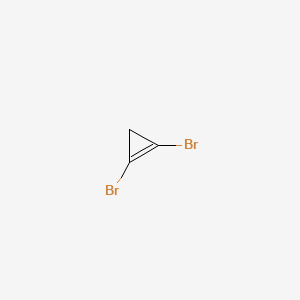

![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
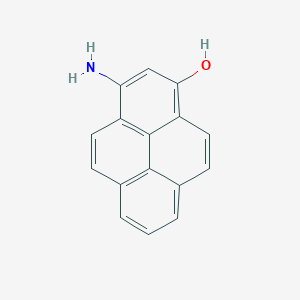
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)

